REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:13])[CH:5]=[CH:6][C:7]=1[O:8][C:9]([F:12])([F:11])[F:10].[CH2:14](I)[CH3:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([O:13][CH2:14][CH3:15])[CH:5]=[CH:6][C:7]=1[O:8][C:9]([F:11])([F:12])[F:10] |f:2.3.4|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1OC(F)(F)F)O
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Name
|
|
Quantity
|
0.795 mL
|
Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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1.37 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 12 hrs
|
Duration
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12 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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FILTRATION
|
Details
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then filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
Dichloromethane (20 ml) and water (20 ml) were added
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Type
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FILTRATION
|
Details
|
the solution was filtered through a phase separation cartridge
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)OCC)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 884 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 125% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |